molecular formula C15H14ClNO2 B185603 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide CAS No. 52723-84-9

2-(4-chloro-2-methylphenoxy)-N-phenylacetamide

Cat. No. B185603
CAS RN: 52723-84-9
M. Wt: 275.73 g/mol
InChI Key: FDDJKDJSDPCMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-methylphenoxy)-N-phenylacetamide, also known as Propanil, is a widely used herbicide that is effective against a broad range of weeds in rice paddies. This chemical compound belongs to the acetanilide family and is known for its excellent herbicidal properties.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-phenylacetamide has been extensively studied for its herbicidal properties. It is commonly used in rice paddies to control weeds such as Echinochloa crus-galli, Cyperus difformis, and Monochoria vaginalis. In addition to its herbicidal properties, 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide has also been studied for its potential as an antimicrobial agent. Studies have shown that this compound has antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Mechanism Of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase). This enzyme is responsible for the biosynthesis of fatty acids in plants. Inhibition of ACCase leads to the disruption of lipid metabolism, which ultimately results in the death of the plant.

Biochemical And Physiological Effects

2-(4-chloro-2-methylphenoxy)-N-phenylacetamide has been shown to have a range of biochemical and physiological effects on plants. Studies have shown that this compound inhibits the synthesis of chlorophyll, which results in the yellowing of leaves. In addition, it has been shown to inhibit the synthesis of proteins and nucleic acids, which are essential for plant growth and development. Furthermore, 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide has been shown to induce oxidative stress in plants, leading to the production of reactive oxygen species (ROS).

Advantages And Limitations For Lab Experiments

The advantages of using 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide in lab experiments include its high herbicidal activity, broad spectrum of activity, and low toxicity to mammals. However, its use is limited by its short half-life in the environment, which can lead to the development of herbicide-resistant weeds.

Future Directions

Future research on 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide should focus on developing more efficient synthesis methods that are environmentally friendly. In addition, further studies are needed to investigate the potential use of this compound as an antimicrobial agent. Furthermore, research should be conducted to develop new herbicides that are effective against herbicide-resistant weeds. Finally, studies should be conducted to investigate the potential ecological impacts of 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide on non-target organisms.

Synthesis Methods

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide involves a multi-step process. The first step involves the reaction of 4-chloro-2-methylphenol with sodium hydroxide to form 4-chloro-2-methylphenoxide. This intermediate is then reacted with ethyl chloroacetate to form ethyl 2-(4-chloro-2-methylphenoxy)acetate. The final step involves the reaction of ethyl 2-(4-chloro-2-methylphenoxy)acetate with aniline to form 2-(4-chloro-2-methylphenoxy)-N-phenylacetamide.

properties

CAS RN

52723-84-9

Product Name

2-(4-chloro-2-methylphenoxy)-N-phenylacetamide

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-phenylacetamide

InChI

InChI=1S/C15H14ClNO2/c1-11-9-12(16)7-8-14(11)19-10-15(18)17-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,17,18)

InChI Key

FDDJKDJSDPCMJE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2

Other CAS RN

52723-84-9

Origin of Product

United States

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